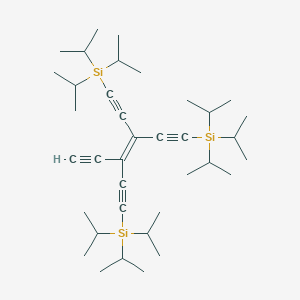

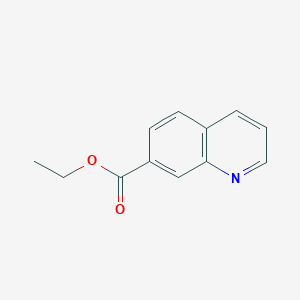

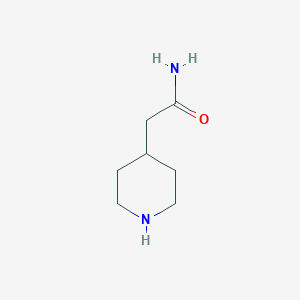

![molecular formula C7H4FNOS B176209 6-Fluorobenzo[d]isothiazol-3(2H)-ona CAS No. 159803-11-9](/img/structure/B176209.png)

6-Fluorobenzo[d]isothiazol-3(2H)-ona

Descripción general

Descripción

6-Fluorobenzo[d]isothiazol-3(2H)-one is a heterocyclic compound that belongs to the benzothiazole family. This compound is characterized by the presence of a fluorine atom at the 6th position of the benzene ring fused with an isothiazole ring.

Aplicaciones Científicas De Investigación

Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluorobenzo[d]isothiazol-3(2H)-one typically involves the reaction of 2-halobenzamides with carbon disulfide in the presence of a copper catalyst. This reaction proceeds through a consecutive process involving the formation of S–C and S–N bonds . The reaction conditions generally include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for 6-Fluorobenzo[d]isothiazol-3(2H)-one are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

6-Fluorobenzo[d]isothiazol-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorine-substituted benzene ring or the isothiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzene or isothiazole rings.

Mecanismo De Acción

The mechanism of action of 6-Fluorobenzo[d]isothiazol-3(2H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

Similar Compounds

Benzothiazole: The parent compound of 6-Fluorobenzo[d]isothiazol-3(2H)-one, known for its broad spectrum of biological activities.

6-Fluorobenzo[d]thiazole: A closely related compound with similar structural features and biological properties.

Uniqueness

6-Fluorobenzo[d]isothiazol-3(2H)-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .

Propiedades

IUPAC Name |

6-fluoro-1,2-benzothiazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNOS/c8-4-1-2-5-6(3-4)11-9-7(5)10/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLQRIPHXCTXOQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)SNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40333081 | |

| Record name | 6-Fluoro-1,2-benzothiazol-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40333081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

22.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24785301 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

159803-11-9 | |

| Record name | 6-Fluoro-1,2-benzothiazol-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40333081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of 6-Fluorobenzo[d]isothiazol-3(2H)-one against bacteria like Acinetobacter baumannii?

A1: 6-Fluorobenzo[d]isothiazol-3(2H)-one acts by inhibiting the enzymatic activity of OhrB, a peroxidase found in bacteria like Acinetobacter baumannii [, ]. OhrB plays a crucial role in detoxifying organic hydroperoxides, which are toxic byproducts of cellular metabolism and oxidative stress. By inhibiting OhrB, 6-Fluorobenzo[d]isothiazol-3(2H)-one reduces the bacteria's ability to cope with oxidative stress, potentially leading to cell death [].

Q2: How does 6-Fluorobenzo[d]isothiazol-3(2H)-one enhance the activity of kanamycin?

A2: While the exact mechanism of synergy is not fully elucidated in the provided research, 6-Fluorobenzo[d]isothiazol-3(2H)-one's ability to inhibit OhrB and increase susceptibility to oxidative stress is likely a contributing factor. This heightened sensitivity, coupled with kanamycin's mechanism of action, appears to create a synergistic effect, effectively lowering the minimal inhibitory concentration (MIC) of kanamycin needed to inhibit bacterial growth []. This effect was observed even in challenging cases like New Delhi metallo-β-lactamase (NDM-1)-producing carbapenem-resistant Klebsiella pneumoniae [].

Q3: Is there any evidence of resistance development to 6-Fluorobenzo[d]isothiazol-3(2H)-one?

A3: The research identified mutations in the plasmid-derived ohrB gene in spontaneously resistant mutants of Acinetobacter baumannii []. This finding suggests that bacteria could potentially develop resistance to 6-Fluorobenzo[d]isothiazol-3(2H)-one by altering the ohrB gene or potentially other related pathways involved in oxidative stress response. Further investigation is needed to determine the prevalence and clinical significance of such resistance mechanisms.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

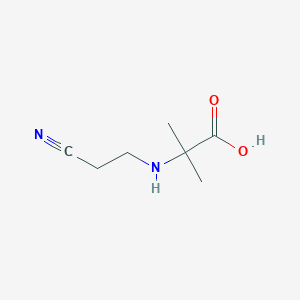

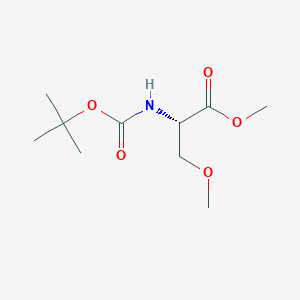

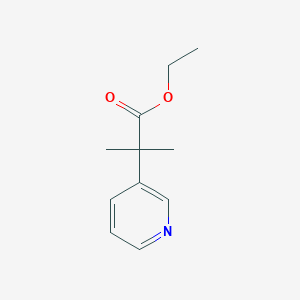

![Ethyl imidazo[1,2-B]pyridazine-2-carboxylate](/img/structure/B176135.png)

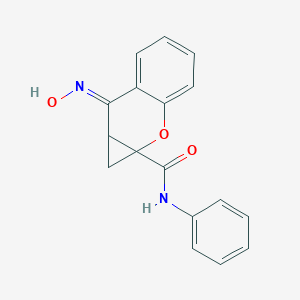

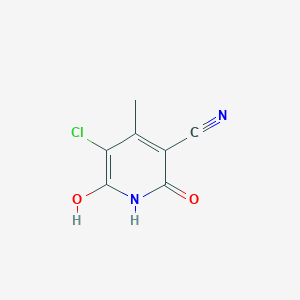

![[1,3]Thiazolo[3,2-a]pyridin-4-ium-3-olate](/img/structure/B176144.png)